molecular formula C5H5FN2S B060457 4-Fluoro-2-methylsulfanyl-pyrimidine CAS No. 161124-03-4

4-Fluoro-2-methylsulfanyl-pyrimidine

Cat. No.: B060457
CAS No.: 161124-03-4
M. Wt: 144.17 g/mol
InChI Key: PTOVZQHGXMAESP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylsulfanyl-pyrimidine is a heterocyclic compound with the molecular formula C5H5FN2S It is characterized by the presence of a fluorine atom at the 4-position and a methylsulfanyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylsulfanyl-pyrimidine typically involves the introduction of the fluorine and methylsulfanyl groups onto a pyrimidine ring. One common method involves the nucleophilic substitution of a suitable pyrimidine precursor with a fluorinating agent and a methylsulfanyl donor. For example, starting from 2-chloropyrimidine, the compound can be synthesized through a two-step process involving the substitution of the chlorine atom with a methylsulfanyl group followed by fluorination at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylsulfanyl-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluoro-2-methylsulfanyl-pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylsulfanyl-pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and methylsulfanyl groups can influence the compound’s binding affinity and selectivity, as well as its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-chloropyrimidine: Similar in structure but with a chlorine atom instead of a methylsulfanyl group.

    2-Methylsulfanyl-4-chloropyrimidine: Similar but with a chlorine atom instead of a fluorine atom.

    4-Fluoro-2-methylpyrimidine: Lacks the methylsulfanyl group.

Uniqueness

4-Fluoro-2-methylsulfanyl-pyrimidine is unique due to the combination of the fluorine and methylsulfanyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s reactivity and its potential as a versatile building block in chemical synthesis.

Properties

IUPAC Name

4-fluoro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOVZQHGXMAESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 35.7 g (0.22 mol) of 4-chloro-2-methylthiopyrimidine (Aldrich Chemical Co., Milwaukee, Wis., USA) in 135 mL of tetraglyme was added 18-crown-6 (1.33 g) and potassium fluoride (Anhydrous, Aldrich Chemical Co., Milwaukee, Wis., USA, 80 g). The mixture was heated at 150° C.with stirring for 16 hours. The mixture was then cooled and distilled under reduced pressure to give 20 g (62%) of 4-fluoro-2-methylthiopyrimidine as a liquid.
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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